(7E)-2-{[2-(2,4-DICHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-(THIOPHEN-2-YL)-7-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
CAS No.:
Cat. No.: VC13296952
Molecular Formula: C26H16Cl2N2OS3
Molecular Weight: 539.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H16Cl2N2OS3 |
|---|---|
| Molecular Weight | 539.5 g/mol |
| IUPAC Name | (7E)-2-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C26H16Cl2N2OS3/c27-16-6-8-18(21(28)12-16)22(31)14-34-26-20(13-29)24(23-4-2-10-33-23)19-7-5-15(25(19)30-26)11-17-3-1-9-32-17/h1-4,6,8-12H,5,7,14H2/b15-11+ |
| Standard InChI Key | AYECNNRNIVXRHA-RVDMUPIBSA-N |
| Isomeric SMILES | C\1CC2=C(C(=C(N=C2/C1=C/C3=CC=CS3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)C#N)C5=CC=CS5 |
| SMILES | C1CC2=C(C(=C(N=C2C1=CC3=CC=CS3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)C#N)C5=CC=CS5 |
| Canonical SMILES | C1CC2=C(C(=C(N=C2C1=CC3=CC=CS3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)C#N)C5=CC=CS5 |
Introduction
The compound, formally named as (7E)-2-{[2-(2,4-Dichlorophenyl)-2-Oxoethyl]sulfanyl}-4-(Thiophen-2-yl)-7-[(Thiophen-2-yl)methylidene]-5H,6H,7H-Cyclopenta[b]pyridine-3-carbonitrile, is a heterocyclic organic molecule. It belongs to the class of pyridine derivatives fused with a cyclopentane ring and contains additional functional groups such as thiophene and nitrile. Compounds of this nature are often investigated for their pharmacological properties due to their structural complexity and potential bioactivity.
Synthesis Pathway
The synthesis of such compounds typically involves multi-step reactions that incorporate cyclization and functionalization processes. Below is a general outline of the synthetic approach:
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Starting Materials:
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2-Cyanoacetohydrazide or similar nitrile precursors.
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Cyclopentanone derivatives for the cyclopenta[b]pyridine core.
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Thiophene derivatives for functionalization.
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Dichlorophenyl ketones for introducing the oxoethyl group.
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Key Reactions:
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Cyclization to form the cyclopenta[b]pyridine scaffold.
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Thiophene substitution via nucleophilic or electrophilic aromatic substitution.
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Sulfanyl group introduction through thiol-based reagents.
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Final condensation to achieve the methylidene linkage.
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Characterization Techniques:
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Nuclear Magnetic Resonance (NMR): To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like nitriles and sulfanyl.
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Pharmacological Insights
Compounds containing pyridine-carbonitrile scaffolds have been extensively studied for their biological activities. Below are some relevant findings:
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Antitumor Activity:
Pyridine derivatives have shown promising antitumor effects, particularly against liver carcinoma cell lines such as HepG2 . The nitrile group often enhances binding affinity to biological targets. -
Antimicrobial Potential:
Thiophene-containing compounds exhibit antibacterial and antifungal activities due to their ability to disrupt microbial enzymes . -
Structure-Activity Relationship (SAR):
The dichlorophenyl group contributes to lipophilicity, aiding in membrane permeability, while the sulfanyl linkage may interact with thiol-containing enzymes in biological systems.
Applications
The compound’s structural features make it a candidate for various applications:
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Drug Development: As a lead compound for anticancer or antimicrobial agents.
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Materials Science: Potential use in organic electronics due to its conjugated system.
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Synthetic Chemistry: As an intermediate in the preparation of other heterocyclic compounds.
Research Gaps and Future Directions
While this compound shows promise in preliminary studies, further research is needed to:
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Conduct detailed pharmacokinetic studies to assess bioavailability and toxicity.
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Explore its interaction with specific biological targets using computational docking studies.
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Synthesize analogs to optimize activity through SAR analysis.
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